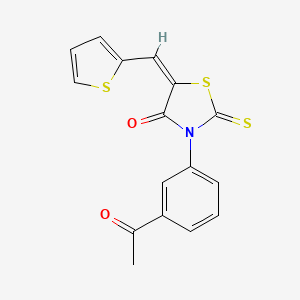
(E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis analysis involves understanding the methods used to create the compound. This can include the types of reactions used, the reagents and catalysts involved, and the conditions under which the synthesis occurs .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry methods are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound can undergo. This can include its reactivity with other substances, the conditions under which it reacts, and the products formed .Physical And Chemical Properties Analysis
This involves determining properties such as the compound’s melting point, boiling point, solubility in various solvents, and its spectral properties .Scientific Research Applications
Synthesis and Structural Analysis
- The compound has been synthesized through various methods, including reactions with ethyl chloroacetate and ω-bromomethyl aryl ketones, yielding derivatives like l-(thiophen-2-ylmethylene)-thiosemicarbazone. These methods are crucial for elucidating the structure of synthesized compounds through mass spectral fragmentation patterns (Mohamed, Unis, & El-Hady, 2006).
Photophysical Properties and Viscosity Studies
- The compound is part of novel chromophores studied for their absorption and emission wavelengths, demonstrating significant intramolecular charge transfer characteristics. These properties are essential for applications in photophysical studies and viscosity-induced emission investigations (Jachak et al., 2021).
Anticancer and Antiangiogenic Effects
- Certain derivatives of this compound exhibit notable anticancer and antiangiogenic effects against transplantable mouse tumors. They show potential in inhibiting tumor growth and tumor-induced angiogenesis, suggesting their usefulness in anticancer therapy (Chandrappa et al., 2010).
Antimicrobial Activity
- Derivatives of this compound have been evaluated for their antimicrobial activity. They demonstrate efficacy against various bacteria and fungi, suggesting potential use in developing new antibacterial and antifungal agents (B'Bhatt & Sharma, 2017).
Apoptotic Effects in Leukemia Cells
- Specific derivatives have been found to induce apoptosis in mammalian leukemia cells, showing potential as selective antileukemic agents. These findings are significant for developing new cancer therapies (Senkiv et al., 2016).
Antifibrotic and Anticancer Potential
- The compound's derivatives have been investigated for their antifibrotic and anticancer activities. Some derivatives exhibit significant antifibrotic potential without scavenging superoxide radicals, offering a promising avenue for future therapeutic applications (Kaminskyy et al., 2016).
Safety And Hazards
properties
IUPAC Name |
(5E)-3-(3-acetylphenyl)-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO2S3/c1-10(18)11-4-2-5-12(8-11)17-15(19)14(22-16(17)20)9-13-6-3-7-21-13/h2-9H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMXKTLDLHVPHME-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)C(=CC3=CC=CS3)SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C1=CC(=CC=C1)N2C(=O)/C(=C\C3=CC=CS3)/SC2=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO2S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-3-(3-acetylphenyl)-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[2-[4-methyl-5-oxo-3-(trifluoromethyl)-1,2,4-triazol-1-yl]ethyl]benzamide](/img/structure/B2809471.png)
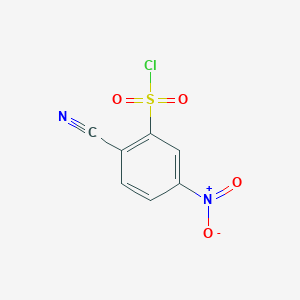
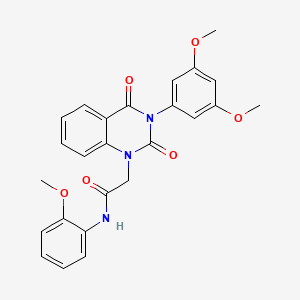
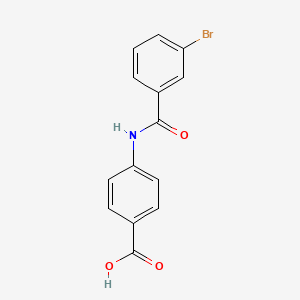
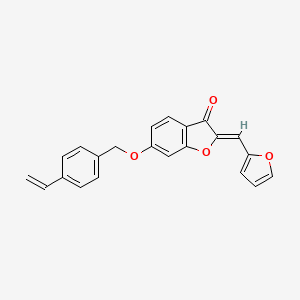
![4-[4-({2-chloro-4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}sulfonyl)phenyl]-2-methyl-1,3-oxazole](/img/structure/B2809478.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2-oxo-1,2-dihydro-1,8-naphthyridine-3-carboxamide](/img/structure/B2809480.png)
![4a,6a,7-Trimethyl-1,2,3,3',4,4',4a,4b,5,5',6,6',6a,6b,7,9a,10,10a,10b,11-icosahydrospiro[naphtho[2',1':4,5]indeno[2,1-b]furan-8,2'-pyran]-2-ol](/img/structure/B2809484.png)
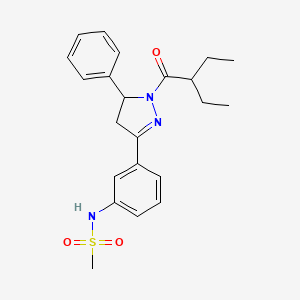
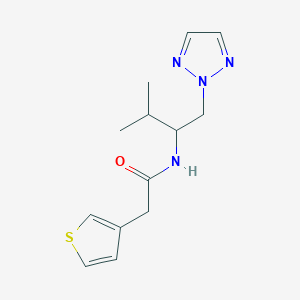
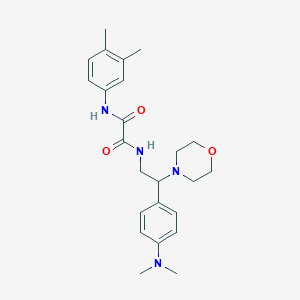
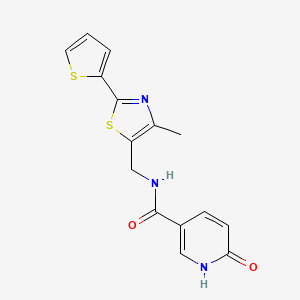
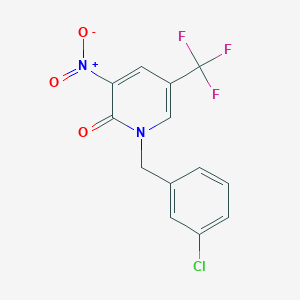
![N-(3-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)furan-2-carboxamide](/img/structure/B2809494.png)